molecular formula C23H16BrN B1585771 2-(4-Bromophenyl)-4,6-diphenylpyridine CAS No. 3557-70-8

2-(4-Bromophenyl)-4,6-diphenylpyridine

Cat. No.: B1585771
CAS No.: 3557-70-8
M. Wt: 386.3 g/mol
InChI Key: DFXSMHFTDYOITI-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-4,6-diphenylpyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with bromophenyl and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-4,6-diphenylpyridine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the reaction by providing better control over reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 2-(4-Bromophenyl)-4,6-diphenylpyridine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: : The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for this purpose.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Sodium methoxide (NaOCH₃) in methanol.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(4-Bromophenyl)-4,6-diphenylpyridine has several scientific research applications:

  • Medicinal Chemistry: : This compound is studied for its potential as a pharmacophore in the development of new drugs. It has shown promise in the design of anticancer and antimicrobial agents .

  • Materials Science: : It is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

  • Biological Studies: : The compound is used in biological assays to study its interactions with various biomolecules and its potential as a therapeutic agent.

  • Industrial Applications: : It is used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-4,6-diphenylpyridine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The bromophenyl and diphenyl groups contribute to its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenyl)-1-phenylpyridine: Similar structure but with one less phenyl group.

    4-(4-Bromophenyl)-2-thiazolethiol: Contains a thiazole ring instead of a pyridine ring.

    2-(4-Bromophenyl)quinoxaline: Contains a quinoxaline ring instead of a pyridine ring.

Uniqueness

2-(4-Bromophenyl)-4,6-diphenylpyridine is unique due to the presence of both bromophenyl and diphenyl groups on the pyridine ring. This combination imparts distinct electronic and steric properties, making it suitable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(4-bromophenyl)-4,6-diphenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrN/c24-21-13-11-19(12-14-21)23-16-20(17-7-3-1-4-8-17)15-22(25-23)18-9-5-2-6-10-18/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXSMHFTDYOITI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=C(C=C3)Br)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384332
Record name 2-(4-bromophenyl)-4,6-diphenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3557-70-8
Record name 2-(4-bromophenyl)-4,6-diphenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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